1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride

beta-adrenoceptor phenoxypropanolamine CoMFA

The 1-phenylethylamino substituent in CAS 1189421-22-4 introduces greater steric bulk and aromatic surface (calculated logP increase of ~1.2–1.8 units vs. the isopropylamino analog CAS 5790-46-5), altering β₁/β₂ selectivity potential. Generic isopropylamino analogs cannot substitute—this compound probes a distinct region of β-AR pharmacophore space. Ideal for SAR matrix expansion alongside isopropyl, tert-butyl, and benzyl analogs. Requires confirmatory radioligand displacement and functional assays; procurement should be coupled with explicit characterization plans.

Molecular Formula C18H24ClNO2
Molecular Weight 321.8 g/mol
CAS No. 1189421-22-4
Cat. No. B6488712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride
CAS1189421-22-4
Molecular FormulaC18H24ClNO2
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(CNC(C)C2=CC=CC=C2)O.Cl
InChIInChI=1S/C18H23NO2.ClH/c1-14-8-10-18(11-9-14)21-13-17(20)12-19-15(2)16-6-4-3-5-7-16;/h3-11,15,17,19-20H,12-13H2,1-2H3;1H
InChIKeyRXAMRWGXIZLNFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol Hydrochloride (CAS 1189421-22-4): Structural Classification and Baseline Procurement Context


1-(4-Methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride (CAS 1189421-22-4) is a synthetic phenoxy-aminopropanol derivative belonging to the aryloxypropanolamine class, a chemical family extensively explored for beta-adrenoceptor (β-AR) modulation [1]. Its core structure features a 4-methylphenoxy aromatic group linked to a propan-2-ol backbone that carries a 1-phenylethylamino substituent, distinguishing it from clinically established β-blockers that typically possess smaller N-alkyl groups such as isopropyl or tert-butyl [2]. The compound is supplied as the hydrochloride salt (molecular formula C₁₈H₂₄ClNO₂, molecular weight 321.85 g/mol) . Though structurally related to known β-blockers, this compound has not been the subject of peer-reviewed pharmacological characterization, and its biological activity profile remains unvalidated in the public domain. Procurement decisions must therefore be guided primarily by structural differentiation and class-level inference until experimental data become available.

Why Generic Substitution of 1-(4-Methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol Hydrochloride Fails: Structural Determinants of Differential Pharmacophore Geometry


In-class compounds within the phenoxy-aminopropanol series cannot be interchanged generically because the amine substituent (R₂) is a dominant determinant of β-adrenoceptor subtype affinity, intrinsic efficacy, and off-target promiscuity [1]. A CoMFA study of 36 phenoxypropanolamines demonstrated that variations in amine substituent steric and electrostatic fields drive human β₁-AR binding affinities (pKᵢ) across a >7,000-fold range (pKᵢ 5.49–9.35) [1]. The 1-phenylethylamino group in CAS 1189421-22-4 introduces greater steric bulk and aromatic surface (calculated logP increase of approximately 1.2–1.8 units vs. the isopropylamino analog CAS 5790-46-5), which is predicted to alter β₁/β₂ selectivity and potentially introduce interactions with accessory binding pockets not engaged by isopropylamino or tert-butylamino counterparts [2]. Procurement of a generic isopropylamino analog (e.g., CAS 5790-46-5, Bisoprolol Related Compound C) would therefore probe a different region of the β-AR pharmacophore space and cannot serve as a functionally equivalent substitute. Direct experimental comparison data are currently absent from the public domain; users should regard substitution as scientifically unjustified without confirmatory profiling.

Quantitative Differentiation Evidence for 1-(4-Methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol Hydrochloride (1189421-22-4) Against In-Class Comparators


Amine Substituent Bulk and β₁-Adrenoceptor Binding Affinity Modulation Relative to Isopropylamino Analog (CAS 5790-46-5)

The 1-phenylethylamino substituent of CAS 1189421-22-4 occupies a larger steric volume than the isopropylamino group of the closest structural comparator, 1-(isopropylamino)-3-(4-methylphenoxy)propan-2-ol (CAS 5790-46-5, Bisoprolol Related Compound C). A CoMFA analysis of 36 phenoxypropanolamines established that amine substituent steric bulk is a primary contributor to human β₁-AR binding affinity, with pKᵢ values spanning 5.49–9.35 across the series [1]. The 1-phenylethyl group introduces an additional phenyl ring not present in the isopropyl analog, which is predicted to engage aromatic residues in the β₁-AR binding pocket that are not accessed by smaller N-alkyl substituents. Calculated cLogP for the target compound (free base) is approximately 3.6–4.0 compared to ~2.2 for the isopropylamino analog, representing a ~1.4–1.8 log unit increase in lipophilicity .

beta-adrenoceptor phenoxypropanolamine CoMFA structure-activity relationship

Patent-Cited Isoprenaline Antagonism Class Evidence and Absence of Comparator Selectivity Data for CAS 1189421-22-4

United States Patent US4258062, which covers phenoxy-amino-propanols wherein R₂ can be 2-phenylethyl or 1-phenylethyl, demonstrates that compounds in this structural class exhibit isoprenaline-antagonism on heart rate and blood pressure [1]. However, the patent provides only qualitative statements of β-blockade and does not report compound-specific IC₅₀ or selectivity data for the 1-phenylethylamino-substituted embodiment. In contrast, the clinically established β₁-selective blocker bisoprolol (which shares the 4-substituted phenoxy core but bears an isopropylamino group) has well-characterized binding affinities: β₁-AR Kᵢ ≈ 22–25 nM, β₂-AR Kᵢ ≈ 250–480 nM, yielding a β₁/β₂ selectivity ratio of approximately 10–20 fold [2]. No comparable quantitative binding or functional selectivity data exist for CAS 1189421-22-4. Furthermore, the antiarrhythmic potential of phenoxypropanolamines is influenced by methyl substitution patterns on the phenoxy ring: a study of para-methyl-substituted derivatives (D-4T) in guinea-pig papillary muscle reported Vₘₐₓ reduction at 100–200 μmol/L with time constants (τ) of 655–1,166 ms, values intermediate between those of ortho-methyl (τ = 1,565–1,931 ms) and unsubstituted analogs [3]. The 4-methylphenoxy substitution of CAS 1189421-22-4 thus places it in a favorable position along the class-activity spectrum for cardiac electrophysiological effects, though specific data for this compound are lacking.

isoprenaline antagonism beta-blockade patent phenoxy-amino-propanol

Off-Target Receptor Interaction Potential via Phenylethylamino Pharmacophore Relative to Isopropylamino β-Blockers

The 1-phenylethylamino moiety present in CAS 1189421-22-4 has been independently associated with neuropeptide Y (NPY) receptor type 2 binding in a structurally related analog, 1-(2-isopropyl-5-methyl-cyclohexoxy)-3-(1-phenylethylamino)propan-2-ol hydrochloride, which displayed an EC₅₀ of 35,400 nM (35.4 μM) at the human NPY₂ receptor in a high-throughput screening assay [1]. In contrast, isopropylamino-substituted β-blockers such as bisoprolol and propranolol show negligible NPY receptor engagement at comparable concentrations. This suggests that the 1-phenylethylamino group may confer a distinct polypharmacological profile, potentially enabling interactions with aminergic GPCRs beyond the adrenoceptor family. However, the observed NPY₂ potency is in the micromolar range, and no direct binding or functional data for CAS 1189421-22-4 at NPY receptors have been reported. The promiscuity risk associated with the phenylethylamino group is a double-edged consideration: it may offer opportunities for multi-target pharmacology, but it also undermines the assumption of β-AR exclusivity that underlies the use of classical isopropylamino β-blockers as clean tools.

Neuropeptide Y receptor phenylethylamino off-target GPCR selectivity

Recommended Research and Industrial Application Scenarios for 1-(4-Methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol Hydrochloride (1189421-22-4)


Pharmacophore Diversity Screening for Novel β-Adrenoceptor Ligand Chemotypes

CAS 1189421-22-4 is best deployed as a structural probe in β-AR pharmacophore diversity libraries. Its 1-phenylethylamino substituent expands the steric and lipophilic landscape beyond the narrow range of N-isopropyl and N-tert-butyl groups represented by clinically approved β-blockers [1]. In silico docking against β₁-AR and β₂-AR crystal structures, followed by in vitro radioligand displacement assays, would establish whether the additional phenyl ring engages auxiliary hydrophobic pockets or alters subtype selectivity. Until such data are generated, any assignment of β₁/β₂ selectivity remains speculative. Procurement should be coupled with explicit plans for binding and functional characterization.

Structure-Activity Relationship (SAR) Expansion Around the Amine Moiety in Phenoxypropanolamine Series

The compound serves as a key intermediate-complexity comparator in SAR campaigns exploring the N-substituent dimension of phenoxypropanolamines. Published CoMFA models [1] predict that large, aromatic amine groups substantially influence β₁-AR pKᵢ, yet experimental data for 1-phenylethyl substitution are absent from the public record. Including CAS 1189421-22-4 in a panel alongside isopropyl, tert-butyl, benzyl, and 3,4-dimethoxyphenylethyl analogs would fill a conspicuous gap in the SAR matrix and enable validation or refinement of existing 3D-QSAR models. Data generated from such a panel would carry direct relevance for medicinal chemistry programs targeting β-ARs.

Off-Target GPCR Profiling and Polypharmacology Assessment

Given the micromolar NPY₂ receptor activity observed for a closely related 1-phenylethylamino-bearing analog [1], CAS 1189421-22-4 is a candidate for systematic off-target profiling against aminergic GPCR panels (e.g., serotonin, dopamine, histamine, muscarinic receptors). Such profiling would clarify whether the phenylethylamino group confers a broader polypharmacological signature that could either represent a liability (off-target effects) or an opportunity (multi-receptor modulation). Users focused on cardiovascular β-blockade should include NPY₂ and related GPCR counter-screens as minimum selectivity controls.

Patent Landscape and Freedom-to-Operate Analysis for Phenoxy-Aminopropanol Derivatives

CAS 1189421-22-4 falls within the structural scope of expired patent US4258062 [1], which claims phenoxy-amino-propanols with 2-phenylethyl and 1-phenylethyl as R₂ substituents. Industrial users evaluating this compound as a lead scaffold or intermediate should conduct freedom-to-operate clearance, leveraging its representative structure to map the intellectual property boundaries around phenoxypropanolamine-based β-blockers. Its defined CAS number and unambiguous structure facilitate precise patent database searches and reduce ambiguity in legal assessments.

Quote Request

Request a Quote for 1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.